molecular formula C25H25ClN2O B11683195 N-(4-chlorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide

N-(4-chlorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide

Cat. No.: B11683195
M. Wt: 404.9 g/mol
InChI Key: CLGPGJGINXXHJX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a phenyl group, and a chlorophenyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroaniline with 2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-chlorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide
  • N-(4-methylphenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide
  • N-(4-fluorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide

Uniqueness

The uniqueness of N-(4-chlorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, enhances its potential as an antimicrobial and anticancer agent compared to its analogs .

Properties

Molecular Formula

C25H25ClN2O

Molecular Weight

404.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2,2,4-trimethyl-4-phenyl-3H-quinoline-1-carboxamide

InChI

InChI=1S/C25H25ClN2O/c1-24(2)17-25(3,18-9-5-4-6-10-18)21-11-7-8-12-22(21)28(24)23(29)27-20-15-13-19(26)14-16-20/h4-16H,17H2,1-3H3,(H,27,29)

InChI Key

CLGPGJGINXXHJX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC=CC=C2N1C(=O)NC3=CC=C(C=C3)Cl)(C)C4=CC=CC=C4)C

Origin of Product

United States

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